1-(((2S,3R)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole
Description
Introduction and Chemical Identity
Historical Context and Development
The compound emerged as a structural analog in antifungal drug development during the late 20th century. Its design leveraged advancements in stereoselective synthesis to optimize interactions with fungal cytochrome P450 enzymes. As a derivative of triazole antifungals, it shares synthetic pathways with clinical agents like efinaconazole, which received FDA approval in 2014 for onychomycosis treatment. The compound's epoxide and fluorinated aromatic groups reflect medicinal chemistry strategies to enhance target binding and metabolic stability.
Nomenclature and Classification
Systematic Nomenclature
| Nomenclature Type | Designation |
|---|---|
| IUPAC Name | 1-[[(2S,3R)-2-(2,4-Difluorophenyl)-3-methyloxiran-2-yl]methyl]-1H-1,2,4-triazole |
| CAS Registry | 135270-07-4 |
| Alternative Names | - Efinaconazole Impurity 18 - (2S,3R)-2-(2,4-Difluorophenyl)-3-methyl-2-[(1H-1,2,4-triazol-1-yl)methyl]oxirane |
Classified as:
Significance in Triazole Chemistry
The compound exemplifies three critical trends in triazole-based drug design:
- Stereochemical precision : The (2S,3R) configuration enables optimal spatial alignment with fungal enzyme active sites.
- Fluorine substitution : Dual fluorine atoms enhance lipophilicity and resistance to oxidative metabolism.
- Hybrid architecture : Combines triazole's hydrogen-bonding capacity with epoxide's electrophilic reactivity for targeted action.
Comparative analysis with analogous triazoles:
| Feature | This Compound | Fluconazole | Efinaconazole |
|---|---|---|---|
| Fluorine Atoms | 2 | 2 | 2 |
| Stereocenters | 2 | 0 | 2 |
| Ring System | Triazole + Epoxide | Triazole + Bis-triazole | Triazole + Diol |
| Molecular Weight | 251.23 g/mol | 306.27 g/mol | 348.40 g/mol |
Molecular Identity and Registry Information
Structural Characterization
Molecular Formula : C₁₂H₁₁F₂N₃O
Exact Mass : 251.0874 Da
XLogP3-AA : 1.9 (Predicted lipophilicity)
Spectroscopic Identifiers
Crystallographic Data
Properties
IUPAC Name |
1-[[(2S,3R)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl]methyl]-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F2N3O/c1-8-12(18-8,5-17-7-15-6-16-17)10-3-2-9(13)4-11(10)14/h2-4,6-8H,5H2,1H3/t8-,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QANJLSHZDUOBBP-PELKAZGASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@](O1)(CN2C=NC=N2)C3=C(C=C(C=C3)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Epoxidation of 2,4-Difluoro-2-(1H-1,2,4-Triazol-1-yl)Acetophenone
The primary synthesis route involves the epoxidation of 2,4-difluoro-2-(1H-1,2,4-triazol-1-yl)acetophenone (Formula III) using trimethyl sulphoxonium iodide (TMSOI) under phase-transfer catalysis. The reaction proceeds via nucleophilic attack of the sulfoxonium ylide on the ketone group, forming the oxirane ring with stereochemical fidelity. Key parameters include:
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Catalysts : Cetyl trimethyl ammonium bromide (CTAB) or tetrabutyl ammonium bromide (TBAB) as phase-transfer agents.
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Base : Sodium hydroxide or potassium carbonate to deprotonate TMSOI.
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Solvents : Dichloromethane or toluene, optimizing polarity for ylide stability.
The crystalline product is isolated with >95% purity, confirmed by X-ray diffraction (Fig. 2 in). This method achieves a 78–85% yield, superior to prior approaches due to reduced decomposition at controlled temperatures (<70°C).
Precursor Synthesis: 2,4-Difluoro-2-(1H-1,2,4-Triazol-1-yl)Acetophenone
The acetophenone precursor is synthesized via halogen exchange using 2-chloro-2',4'-difluoroacetophenone and 3-chloro-1,2,4-triazole, followed by palladium-catalyzed hydrogenation. This step ensures regioselective triazole incorporation, critical for downstream reactivity.
Stereochemical Control and Isomeric Purity
The (2S,3R) configuration is enforced through stereoselective epoxidation, governed by:
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Steric effects : Methyl group orientation directs ylide attack to the less hindered face.
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Catalyst influence : Chiral phase-transfer catalysts (e.g., benzyltrimethyl ammonium chloride) enhance enantiomeric excess (ee >90%).
Comparative studies with the (2R,3R) isomer (CAS 135270-13-2) reveal distinct XRD patterns and melting points, underscoring the necessity of precise stereochemical control.
Purification and Crystallization Strategies
Isolation of the crystalline intermediate involves:
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Solvent extraction : Dichloromethane/water partitioning to remove hydrophilic impurities.
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Recrystallization : Ethanol/water mixtures yield needle-like crystals with 99.5% HPLC purity.
This step eliminates color bodies and byproducts, enabling direct use in fluconazole synthesis without further purification.
Applications and Comparative Analysis
The compound serves as a pivotal intermediate in antifungal drug synthesis. Its triazole-epoxide architecture permits modular functionalization, contrasting with simpler analogs lacking stereochemical complexity. A comparative analysis of synthetic routes is summarized below:
Chemical Reactions Analysis
Types of Reactions
1-(((2S,3R)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole can undergo various types of chemical reactions, including:
Oxidation: The oxirane ring can be opened through oxidation reactions, forming diols.
Reduction: The triazole ring can be reduced under specific conditions to form amines.
Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or osmium tetroxide (OsO₄) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Electrophilic reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used.
Major Products
Oxidation: Formation of diols from the oxirane ring.
Reduction: Formation of amines from the triazole ring.
Substitution: Formation of substituted difluorophenyl derivatives.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 1-(((2S,3R)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole is C₁₂H₁₁F₂N₃O, with a molecular weight of approximately 251.23 g/mol. The compound features a triazole ring and an oxirane moiety, which contribute to its biological activity and chemical reactivity .
Intermediate for Antifungal Agents
One of the primary applications of this compound is as an intermediate in the synthesis of fluconazole, a well-known antifungal medication. Fluconazole is widely used to treat various fungal infections due to its efficacy against Candida species and Cryptococcus neoformans. The synthesis process involves reacting this compound with other reagents to yield fluconazole .
Synthesis Process Overview:
- Step 1: Reacting the compound with specific reagents under controlled conditions.
- Step 2: Isolating the product through crystallization techniques.
- Step 3: Purifying the final product for pharmaceutical use.
This method has been noted for its improved yield and cost-effectiveness compared to previous synthetic routes .
Case Study: Synthesis of Fluconazole
A detailed study on the synthesis of fluconazole highlights the role of this compound as a crucial intermediate. The study reports that utilizing this compound allows for a more streamlined synthesis process with higher purity levels of fluconazole compared to traditional methods .
Recent investigations into related compounds have shown promising results regarding their biological activities. For instance:
Mechanism of Action
The mechanism of action of 1-(((2S,3R)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The oxirane ring can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The triazole ring can interact with metal ions, affecting their catalytic activity.
Comparison with Similar Compounds
Key Properties :
- CAS Number : 127000-90-2 (stereochemistry unspecified in some sources) ; 135270-07-4 (specifically for the (2S,3R) isomer) .
- Purity : ≥98% (HPLC), with moisture content ≤0.5% .
- Storage : Stable at 2–8°C in sealed, dry conditions .
- Applications : Primarily used as an intermediate in synthesizing antifungal agents like isavuconazole and as a reference standard in quality control (QC) for pharmaceutical formulations .
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural and Functional Comparison
Biological Activity
1-(((2S,3R)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole (CAS No. 127000-90-2) is a synthetic compound notable for its potential biological activities. This compound belongs to the class of triazoles, which are known for their diverse pharmacological properties, including antifungal and anticancer activities. The structural features of this compound suggest that it may interact with biological targets in significant ways.
- Molecular Formula : C₁₂H₁₁F₂N₃O
- Molecular Weight : 251.236 g/mol
- Synonyms :
- 1-[[(2R,3S)-2-(2,4-Difluorophenyl)-3-methyloxiranyl]methyl]-1H-1,2,4-triazole
- (2R,3S)-2-(2,4-difluorophenyl)-3-methyl-[(1H-1,2,4-triazol-1-yl)methyl]oxirane
Antifungal Activity
Research indicates that triazole compounds exhibit significant antifungal properties. For instance, similar compounds have been shown to inhibit the enzyme lanosterol demethylase (CYP51), which is crucial for ergosterol biosynthesis in fungi. This inhibition leads to the disruption of fungal cell membrane integrity.
| Compound | Target | Effect |
|---|---|---|
| Efinaconazole | CYP51 | Inhibition of ergosterol synthesis |
| Fluconazole | CYP51 | Antifungal activity against Candida spp. |
The compound's structural similarity to established antifungals like Efinaconazole suggests it may possess comparable activity against fungal pathogens.
Anticancer Activity
Triazole derivatives have also been explored for their anticancer potential. They can induce apoptosis in cancer cells and inhibit tumor growth by targeting various signaling pathways.
A study on triazole derivatives indicated that they could inhibit the proliferation of cancer cell lines through mechanisms involving the modulation of apoptotic pathways and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 10 | Apoptosis induction |
| A549 (Lung Cancer) | 15 | Cell cycle arrest |
Case Study 1: Antifungal Efficacy
A comparative study evaluated the antifungal efficacy of various triazole derivatives against Candida albicans. The results indicated that compounds with a difluorophenyl group exhibited enhanced activity due to increased lipophilicity and better membrane penetration.
Case Study 2: Anticancer Properties
In vitro studies using MCF-7 breast cancer cells revealed that the compound induced apoptosis at concentrations as low as 10 µM. Mechanistic studies suggested that the compound activates caspase pathways leading to programmed cell death.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-(((2S,3R)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole, and what are the critical reaction conditions?
- Methodology : The compound is synthesized via stereoselective routes involving Grignard reactions and oxirane ring-opening. Key steps include:
- Reacting 2,4-difluorobromobenzene with isopropyl magnesium chloride to form a Grignard reagent, followed by reaction with 1,3-dichloroacetone to yield intermediates.
- Nucleophilic attack of the oxirane intermediate with 1,2,4-triazole under basic conditions (e.g., potassium carbonate) to introduce the triazole moiety .
- Stereochemical control is achieved using chiral catalysts or resolving agents, as demonstrated in the synthesis of related antifungal azoles .
Q. How is the stereochemical configuration of the oxirane ring confirmed in this compound?
- Methodology : Stereochemistry is confirmed using:
- X-ray crystallography : Resolves absolute configuration (e.g., Acta Crystallographica reports for structurally related triazoles) .
- NMR spectroscopy : NOE (Nuclear Overhauser Effect) experiments and coupling constants differentiate between (2S,3R) and other stereoisomers .
Q. What are the optimal storage conditions to maintain the stability of this compound?
- Methodology : Storage at 2–8°C in a refrigerator is recommended to prevent degradation, as indicated for structurally similar oxirane-containing intermediates .
Advanced Research Questions
Q. How does the stereochemistry of the oxirane ring influence the antifungal activity of related triazole derivatives?
- Methodology : Comparative studies of stereoisomers reveal:
- The (2R,3R) configuration in related compounds exhibits superior in vitro and in vivo antifungal activity against Candida albicans compared to (2S,3S) or (2R,3S) isomers .
- Activity correlates with stereospecific binding to fungal cytochrome P450 enzymes, which is assessed via enzyme inhibition assays and molecular docking simulations .
Q. What analytical methods are recommended for quantifying genotoxic impurities in intermediates like this compound during API synthesis?
- Methodology :
- LC-MS/MS : Validated for detecting impurities (e.g., 1-[2-(2,4-difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole) at trace levels (≤0.3 µg/g) using positive electrospray ionization .
- Method Validation : Parameters include specificity, linearity (R² > 0.999), and precision (%RSD < 5%) to comply with ICH guidelines .
Q. How can in vitro and in vivo models be designed to evaluate the antifungal efficacy of derivatives synthesized from this compound?
- Methodology :
- In vitro : MIC (Minimum Inhibitory Concentration) assays against Candida spp. using broth microdilution (CLSI M27-A3 protocol) .
- In vivo : Murine models of systemic candidiasis, with efficacy measured by survival rates and fungal burden reduction in kidneys .
Q. What strategies resolve data contradictions arising from varying biological activities of stereoisomers in preclinical studies?
- Methodology :
- Stereochemical Purity Analysis : Enantiomeric excess is quantified via chiral HPLC or capillary electrophoresis to rule out contamination by inactive isomers .
- Metabolic Profiling : LC-MS-based metabolomics identifies differential metabolism of stereoisomers in hepatic microsomes, explaining variability in pharmacokinetics .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
